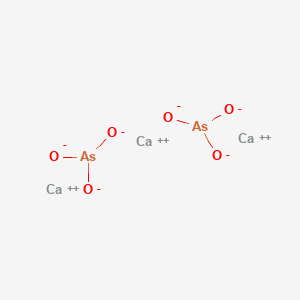
Arsenious acid, calcium salt
Übersicht
Beschreibung
Arsenious acid, calcium salt is a bioactive chemical . It is an arsenic compound that is particularly important in agriculture . The chemical formula of Arsenious acid, calcium salt is As2Ca3O6 .
Molecular Structure Analysis
The molecular weight of Arsenious acid, calcium salt is 366.071 . The elemental analysis shows that it contains As (40.93%), Ca (32.84%), and O (26.22%) .Chemical Reactions Analysis
Arsenic, in general, can exist in inorganic and organic forms and exhibits both metallic and non-metallic properties . The prevalent inorganic forms of arsenic are arsenite [As (III)], arsenic acid, arsenate [(As (V)], and arsenious acid . Among them, arsenite is highly toxic and mobile (25–60 times) when compared with others .Physical And Chemical Properties Analysis
Arsenic is widespread in the environment where it occurs combined with metals and sulfur and as secondary minerals in combination with oxygen . Its atomic structure allows it to be trivalent or pentavalent, and its properties lead to its classification as a metalloid in the periodic classification of the elements .Wissenschaftliche Forschungsanwendungen
Solubility and Stability in Aqueous Solutions
A study by Nishimura and Robins (1998) explored the solubility and stability regions of calcium arsenites and calcium arsenates in aqueous solutions at 25°C. They discovered compounds like Ca(AsO2)2 and CaAsO2OH 1/2H2O in the system Ca(II)-As(III)-H2O, and various other compounds in the Ca(II)-As(V)-H2O system. This research provides fundamental understanding of the chemical properties and potential applications of calcium arsenites and arsenates in various fields, including environmental and material sciences (Nishimura & Robins, 1998).
Detection of Calcium in Acidic Solutions
Attin et al. (2005) described a method using the Arsenazo III method to detect minimal amounts of calcium in various acidic solutions. This method's reliability in quantifying minimal calcium contents highlights its potential application in biochemical and environmental analyses (Attin, Becker, Hannig, Buchalla, & Hilgers, 2005).
Arsenate Removal by Electrocoagulation
Hu, Lo, and Kuan (2014) investigated the effect of calcium on the removal of arsenate by electrocoagulation with an aluminum electrode. Their findings suggest that the addition of calcium salt can significantly improve the efficiency of arsenate removal, which has practical implications for wastewater treatment and environmental remediation (Hu, Lo, & Kuan, 2014).
Mineralization by Adherent Cells
Gregory, Gunn, Peister, and Prockop (2004) discussed a method using Alizarin red S for evaluating calcium-rich deposits by cells in culture. This approach is crucial for various biological and medical research applications, including tumor characterization and stem cell evaluation (Gregory, Gunn, Peister, & Prockop, 2004).
Imaging of Intracellular Calcium Ions
Chen et al. (2018) reported the use of biomass quantum dots coupled with Alizarin Red S for imaging of intracellular calcium ions. This innovative approach holds significant potential for cell biology research and the study of calcium-related signal transduction pathways (Chen, Zhao, Zhang, Liu, Huang, Lan, & Zhao, 2018).
Mineralization Impairment in Stem Cells
Hussein, Abnosi, and Yazdi (2012) explored the effect of sodium arsenite on the osteogenic differentiation of mesenchymal stem cells. Their findings revealed that sodium arsenite disrupts mineralization, providing insights into the chemical's impact on stem cell differentiation and potential applications in medical research (Hussein, Abnosi, & Yazdi, 2012).
Determination of Calcium in Serum
Morgan, Artiss, and Zak (1993) described a procedure for determining serum calcium using Arsenazo III in an alkaline medium. This method demonstrates the potential application of calcium arsenites in clinical chemistry for the precise and reliable measurement of calcium levels in biological samples (Morgan, Artiss, & Zak, 1993).
Electrolyte Conditioning in Remediation
Baek et al. (2009) investigated the use of electrolyte conditioning for electrokinetic remediation of arsenic-contaminated mine tailing. They demonstrated that at alkaline conditions, arsenic precipitates with calcium, forming stable solid calcium arsenate, which has applications in environmental cleanup and mining (Baek, Kim, Park, Ryu, Bajargal, & Yang, 2009).
pH Dependency of Arsenite and Arsenate Adsorption
Deng et al. (2018) studied the pH dependency of arsenite and arsenate adsorption to goethite in the presence of calcium. This research is significant for understanding the environmental behavior of arsenic and its interaction with calcium, which is essential in soil and water remediation (Deng, Li, Li, Sun, Ma, Lei, & Weng, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
tricalcium;diarsorite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUYNKTVRSCHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Ca3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181622 | |
| Record name | Arsenious acid calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arsenious acid, calcium salt | |
CAS RN |
27152-57-4 | |
| Record name | Arsenious acid, calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027152574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenious acid calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricalcium diarsenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-oxo-4H-benzo[h]chromene-3-carbaldehyde](/img/structure/B3031297.png)

![11H-indolo[3,2-c]quinoline](/img/structure/B3031302.png)

